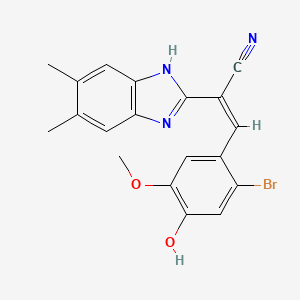![molecular formula C17H20FN3O3 B5988245 1-{[1-(2-Fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B5988245.png)
1-{[1-(2-Fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[1-(2-Fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide is a complex organic compound that features a pyrrolidine ring, a piperidine ring, and a fluorophenyl group.
Métodos De Preparación
The synthesis of 1-{[1-(2-Fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide typically involves multi-step organic reactionsThe reaction conditions often include the use of specific catalysts and reagents to ensure the correct formation of the desired product . Industrial production methods may involve optimization of these synthetic routes to increase yield and purity while minimizing costs and environmental impact .
Análisis De Reacciones Químicas
This compound can undergo various types of chemical reactions, including:
Oxidation: The pyrrolidine ring can be oxidized to form pyrrolidin-2-ones under specific conditions.
Reduction: Reduction reactions can modify the carbonyl groups present in the compound.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common reagents used in these reactions include oxidizing agents like Cu(OAc)2 and KI, and reducing agents such as hydrogen gas or metal hydrides . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-{[1-(2-Fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-{[1-(2-Fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group and the pyrrolidine ring play crucial roles in binding to these targets, leading to the modulation of biological pathways . The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar compounds include other pyrrolidine and piperidine derivatives, such as:
Pyrrolidine-2-one: Known for its biological activity and use in drug development.
Pyrrolidine-2,5-diones: Another class of compounds with significant medicinal chemistry applications.
Prolinol: A derivative of pyrrolidine with unique stereochemistry and biological properties.
1-{[1-(2-Fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide stands out due to the presence of the fluorophenyl group, which enhances its binding affinity and specificity for certain biological targets .
Propiedades
IUPAC Name |
1-[1-(2-fluorophenyl)-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O3/c18-13-3-1-2-4-14(13)21-10-12(9-15(21)22)17(24)20-7-5-11(6-8-20)16(19)23/h1-4,11-12H,5-10H2,(H2,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXAZBQOFIOLRSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C2CC(=O)N(C2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ethyl 4-{4-[(1-hydroxycyclohexyl)ethynyl]benzoyl}-1-piperazinecarboxylate](/img/structure/B5988166.png)
![N-[(2,4-dimethoxyphenyl)methyl]-3-[1-[(2,4-dimethylphenyl)methyl]piperidin-3-yl]propanamide](/img/structure/B5988182.png)
![N-(oxolan-2-ylmethyl)-6-[4-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5988191.png)
![7-(2-methoxyethyl)-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B5988198.png)
![{1-[5-(methoxymethyl)-2-furoyl]-3-piperidinyl}(2-naphthyl)methanone](/img/structure/B5988216.png)

![4-(2-phenylethyl)-2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-imine;hydrobromide](/img/structure/B5988225.png)
![(3R,4R)-1-[[5-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl]-4-(4-methylpiperazin-1-yl)piperidin-3-ol](/img/structure/B5988228.png)
![N-[[1-[(2-methylphenyl)methyl]piperidin-4-yl]methyl]-3-(1,2-oxazolidin-2-yl)-N-(oxolan-2-ylmethyl)propanamide](/img/structure/B5988231.png)
![2-{[5-(4-isopropylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}-N-(4-methylphenyl)hydrazinecarbothioamide](/img/structure/B5988238.png)
![METHYL 2-[2-AMINO-3-CYANO-7-(FURAN-2-YL)-2',5-DIOXO-1',2',5,6,7,8-HEXAHYDROSPIRO[CHROMENE-4,3'-INDOL]-1'-YL]ACETATE](/img/structure/B5988241.png)
![N-[2-(4-fluorophenyl)benzotriazol-5-yl]-2-methoxybenzamide](/img/structure/B5988243.png)
![2-{4-[3,5-Dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethanol](/img/structure/B5988250.png)
![2-[(4-benzyl-1-piperazinyl)methyl]-N-(cyclopropylmethyl)-N-(tetrahydro-2-furanylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B5988257.png)
